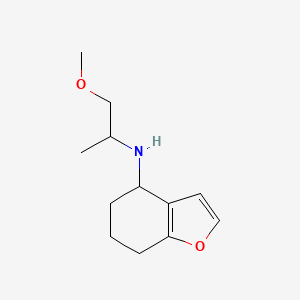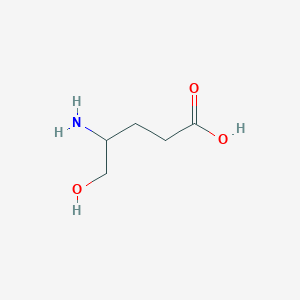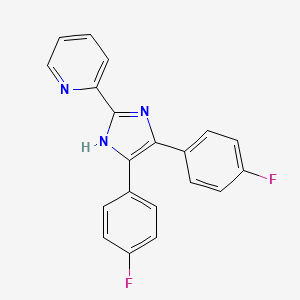![molecular formula C18H20BrN3O3S B13300957 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B13300957.png)
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide involves several steps, including the formation of the isoindolin-1-imine core and the subsequent attachment of the morpholin-4-ylsulfonyl group. The specific reaction conditions and reagents used in these steps are typically proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final hydrobromide salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is primarily used in proteomics research. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-one
- 2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-thione
Uniqueness
2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide is unique due to its specific imine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydrobromide salt form also enhances its solubility and stability .
Eigenschaften
Molekularformel |
C18H20BrN3O3S |
|---|---|
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
2-(3-morpholin-4-ylsulfonylphenyl)-3H-isoindol-1-imine;hydrobromide |
InChI |
InChI=1S/C18H19N3O3S.BrH/c19-18-17-7-2-1-4-14(17)13-21(18)15-5-3-6-16(12-15)25(22,23)20-8-10-24-11-9-20;/h1-7,12,19H,8-11,13H2;1H |
InChI-Schlüssel |
HZJVDUZEBCJAFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N3CC4=CC=CC=C4C3=N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


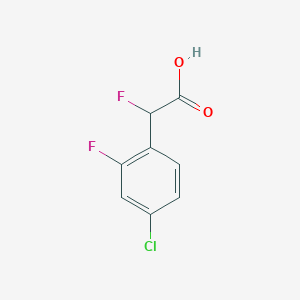
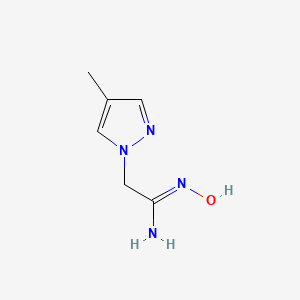
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13300902.png)
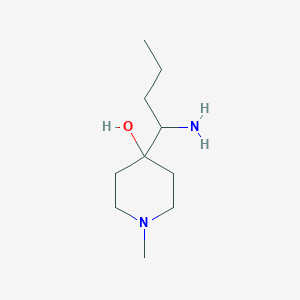
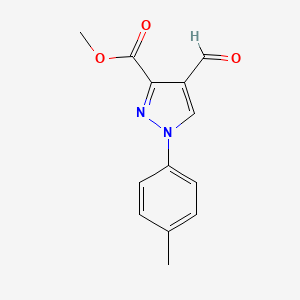

![2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol](/img/structure/B13300923.png)
